4-oxo-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-2-carboxylic acid is a complex organic compound with a unique structure that includes a quinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Wissenschaftliche Forschungsanwendungen
4-oxo-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-oxo-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydro-1-benzothieno-2,3-d-pyrimidine-7-carbonitrile
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
4-oxo-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-2-carboxylic acid is unique due to its specific quinoline core structure and the presence of both phenylmethoxy and carboxylic acid functional groups
Eigenschaften
Molekularformel |
C17H21NO4 |
---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
4-oxo-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-16-9-15(17(20)21)18-14-7-6-12(8-13(14)16)22-10-11-4-2-1-3-5-11/h1-5,12-15,18H,6-10H2,(H,20,21) |
InChI-Schlüssel |
BDCFTCBSQZAAJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1OCC3=CC=CC=C3)C(=O)CC(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.